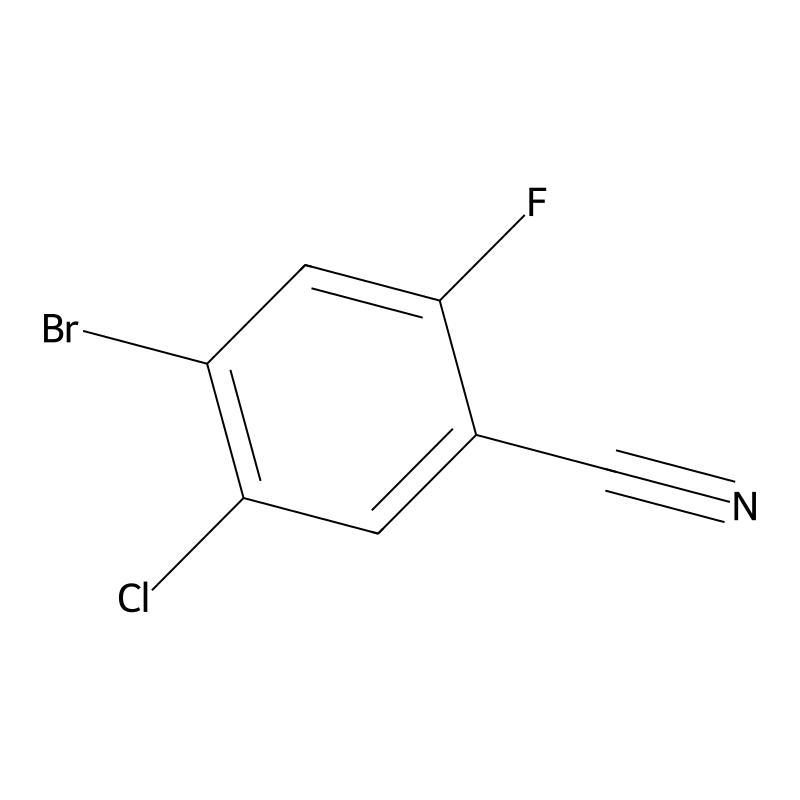

4-Bromo-5-chloro-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

OLED Material Development

Scientific Field: Electronics and Material Science

Application Summary: This compound is used as an intermediate in the development of organic light-emitting diode (OLED) materials. Its halogen atoms are points of reactivity that allow for the synthesis of complex organic electronics.

Methods of Application: The synthesis involves palladium-catalyzed coupling reactions to incorporate the compound into larger organic frameworks suitable for OLEDs. The reaction parameters, such as temperature, catalyst concentration, and solvent choice, are optimized for maximum efficiency.

Results Summary: The OLED materials developed using this compound exhibit enhanced electroluminescent properties and improved stability, with performance metrics like luminance and lifetime being rigorously tested .

Liquid Crystal Display (LCD) Technology

Scientific Field: Display Technology and Material Science

Application Summary: The compound’s molecular structure is conducive to forming mesophases, making it valuable in synthesizing materials for LCDs.

Methods of Application: Synthesis of LCD materials involves thermotropic phase transitions, where the compound is heated and cooled in a controlled manner to achieve the desired liquid crystalline state.

Results Summary: LCD materials derived from this compound demonstrate a range of electro-optical properties, with parameters like dielectric anisotropy and response time being key performance indicators .

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₂BrClFN. It is characterized by the presence of three halogen substituents—bromine, chlorine, and fluorine—attached to a benzonitrile framework. This unique arrangement of substituents significantly influences its chemical reactivity and makes it a valuable intermediate in various fields, including organic synthesis and material science. The compound appears as a white to off-white crystalline solid and is soluble in organic solvents such as methanol.

- Nucleophilic Aromatic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, allowing for the introduction of various functional groups.

- Suzuki-Miyaura Coupling: This reaction involves coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds, which are important in pharmaceuticals and materials science.

- Selective Halogenation: The presence of different halogens allows for selective substitution reactions, enhancing its utility in synthetic pathways.

While 4-Bromo-5-chloro-2-fluorobenzonitrile itself may not exhibit significant biological activity, it serves as an important precursor in the synthesis of biologically active compounds. Its derivatives have been explored for potential applications in drug discovery, particularly in developing compounds with therapeutic properties. The molecular interactions facilitated by its unique halogen substituents can influence the efficacy of synthesized drugs.

The synthesis of 4-Bromo-5-chloro-2-fluorobenzonitrile can be achieved through various methods:

- Halogenation of 2-Fluorobenzonitrile: A common approach involves bromination and chlorination processes using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂) under controlled conditions.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts can facilitate the formation of this compound from simpler precursors through coupling reactions.

- Industrial Production: Large-scale production often employs continuous flow reactors and automated systems to optimize yield and purity.

4-Bromo-5-chloro-2-fluorobenzonitrile has a wide range of applications:

- Organic Synthesis: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is employed in developing liquid crystals and organic light-emitting diodes (OLEDs).

- Chemical Intermediates: It plays a crucial role in preparing heterocycles and other functionalized aromatic compounds.

Interaction studies involving 4-Bromo-5-chloro-2-fluorobenzonitrile focus on its reactivity with various nucleophiles and electrophiles. The distinct reactivity patterns due to the presence of different halogens provide insights into its potential applications in drug design and material science. For instance, studies have shown that this compound can effectively participate in palladium-catalyzed coupling reactions, which are vital for synthesizing complex organic structures.

Similar CompoundsCompound Name Molecular Formula Key Features 4-Bromo-2-fluorobenzonitrile C₇H₂BrFN Lacks chlorine; similar structure but different reactivity 5-Bromo-2-fluorobenzonitrile C₇H₂BrFN Different positioning of bromine; lacks chlorine 2-Bromo-5-fluorobenzonitrile C₇H₂BrFN Another positional isomer; different reactivity

Uniqueness

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluorobenzonitrile | C₇H₂BrFN | Lacks chlorine; similar structure but different reactivity |

| 5-Bromo-2-fluorobenzonitrile | C₇H₂BrFN | Different positioning of bromine; lacks chlorine |

| 2-Bromo-5-fluorobenzonitrile | C₇H₂BrFN | Another positional isomer; different reactivity |

4-Bromo-5-chloro-2-fluorobenzonitrile is unique due to its combination of three different halogen substituents on the benzene ring. This specific arrangement provides distinct reactivity patterns that are not found in similar compounds, making it particularly valuable as an intermediate in organic synthesis. Its ability to undergo selective chemical transformations enhances its utility across various scientific and industrial applications.